![molecular formula C14H16N2O2S B2804570 N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide CAS No. 457941-68-3](/img/structure/B2804570.png)

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

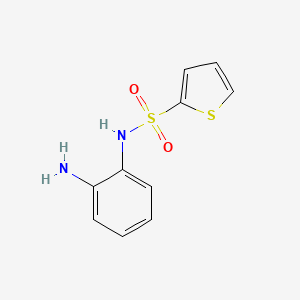

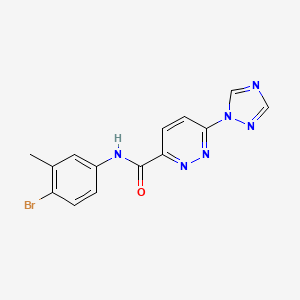

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring substituted with a methoxyphenyl group and a propanamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Mechanism of Action

Target of Action

The primary target of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

This compound acts as an inhibitor of AChE . It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This results in an increased concentration of acetylcholine at the synapse, leading to prolonged cholinergic effects.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway . Acetylcholine is a key neurotransmitter in this pathway, playing a crucial role in transmitting signals across synapses in the nervous system. By inhibiting AChE, this compound prolongs the action of acetylcholine, enhancing cholinergic transmission .

Pharmacokinetics

In silico predictions suggest that it has satisfactoryADME properties . ADME refers to the absorption, distribution, metabolism, and excretion of a compound, all of which influence its bioavailability and therapeutic effects.

Result of Action

The inhibition of AChE by this compound leads to an increase in acetylcholine levels at the synapse. This results in enhanced cholinergic transmission, which can have various effects depending on the specific location within the nervous system .

Biochemical Analysis

Biochemical Properties

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide has been found to exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme crucial for nerve function .

Cellular Effects

Its interaction with AChE suggests that it could influence cell signaling pathways related to this enzyme .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to AChE, inhibiting its activity . This interaction is likely to influence gene expression and cellular metabolism, given the role of AChE in nerve function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.

Substitution with Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the thiazole intermediate.

Attachment of the Propanamide Moiety: The final step involves the acylation of the thiazole derivative with propanoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO), elevated temperatures.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Medicine: Explored for its potential therapeutic effects, including antioxidant and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

N-(4-(4-methoxy-phenyl)thiazol-2-yl)-3-(pyrrolidin-1-yl)propionamide: Another acetylcholinesterase inhibitor with similar structural features.

4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with a methoxyphenyl group and thiazole ring, used in the synthesis of azo dyes and dithiocarbamates.

Uniqueness

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an acetylcholinesterase inhibitor with potential therapeutic applications sets it apart from other similar compounds.

Properties

IUPAC Name |

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-4-12(17)15-14-16-13(9(2)19-14)10-5-7-11(18-3)8-6-10/h5-8H,4H2,1-3H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWITERRQZDPTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC(=C(S1)C)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-9-(3-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2804492.png)

![2-Fluoro-N-[(4-methylphenyl)methyl]ethanamine;hydrochloride](/img/structure/B2804496.png)

![[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2804505.png)

![3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1-methyl-N-(oxan-4-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2804508.png)